N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide
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Overview
Description
N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound with a unique structure that includes a dihydronaphthalene moiety and a hydrazide functional group
Preparation Methods
The synthesis of N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 2-hydroxy-2,2-diphenylacetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique optical and electronic properties.
Biological Research: It is used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
N’-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide can be compared with other similar compounds, such as:
N’-[(1Z)-3,4-dihydro-1(2H)-naphthalenylidene]-2-phenyl-4-quinolinecarbohydrazide: This compound has a similar dihydronaphthalene moiety but differs in the presence of a quinolinecarbohydrazide group.
N’-[(1Z)-3,4-dihydro-1(2H)-naphthalenylidene]-4-ethoxybenzohydrazide: This compound features an ethoxybenzohydrazide group instead of the diphenylacetohydrazide group.
N’-[(1Z)-3,4-dihydro-1(2H)-naphthalenylidene]-3-nitrobenzohydrazide: This compound includes a nitrobenzohydrazide group, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H22N2O2/c27-23(26-25-22-17-9-11-18-10-7-8-16-21(18)22)24(28,19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-8,10,12-16,28H,9,11,17H2,(H,26,27)/b25-22- |
InChI Key |
SGPFPAGLVBYXGP-LVWGJNHUSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N\NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)/C1 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C1 |
Origin of Product |
United States |
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